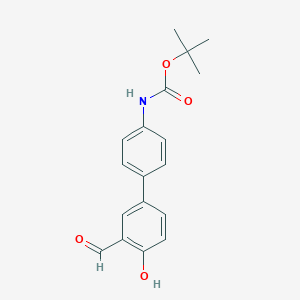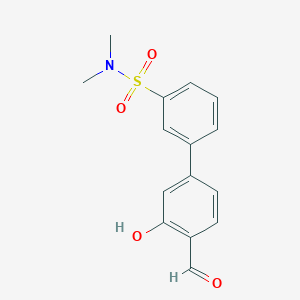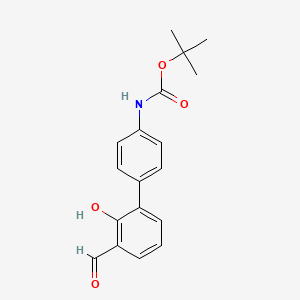
4-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BOC-Aminophenyl)-2-formylphenol, also known as 4-BOC-APF, is an organic compound used in scientific research. It is a member of the phenol family and is composed of a 4-bromo-2-chloro-6-formylphenyl group attached to a 4-bromo-3-chloro-2-hydroxybenzene group. It is a colorless solid that is soluble in water and organic solvents. 4-BOC-APF is used in a variety of scientific research applications, including biochemical and physiological studies, and has been used for many years as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of other compounds. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is known to interact with enzymes and other proteins in the body, and is thought to act as an inhibitor of certain enzymes. It is also thought to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not fully understood. However, it is known to interact with enzymes and other proteins in the body and is thought to be involved in the regulation of cell signaling pathways. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in studies of enzyme kinetics and the effects of drugs on the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is water soluble, has a low toxicity, and is relatively inexpensive. In addition, it is a stable compound, making it suitable for long-term storage and use. However, it has some limitations, such as its limited solubility in certain solvents and its tendency to form insoluble complexes with some compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%. It could be used in the development of new drugs and other organic compounds, as well as in the study of enzyme kinetics and the effects of drugs on the body. In addition, it could be used in the study of cell signaling pathways and the regulation of gene expression. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Synthesemethoden
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized from 4-bromo-3-chloro-2-hydroxybenzene and 4-bromo-2-chloro-6-formylphenyl bromide. The reaction is carried out in a two-step process, first by reacting 4-bromo-3-chloro-2-hydroxybenzene with 4-bromo-2-chloro-6-formylphenyl bromide in a solvent such as dichloromethane, then by reacting the product with a base such as sodium hydroxide. The resulting product is 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPVPQZZLSRPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)




![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)


![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)